molecular formula C19H28N4O18P2 B046243 Udp-ddgpu CAS No. 112529-16-5

Udp-ddgpu

Cat. No. B046243
M. Wt: 662.4 g/mol
InChI Key: CFGWKIDRUJVXAG-PAOTWUOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-DDGPU is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of neuroscience. This compound is a derivative of UDP-glucose, which is a key molecule in cellular metabolism. UDP-DDGPU has been shown to have unique properties that make it an attractive candidate for use in scientific experiments. In

Mechanism Of Action

UDP-DDGPU acts as a modulator of ion channels, specifically the GABA-A receptor. It has been shown to increase the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of UDP-DDGPU are complex and still being studied. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for anxiety and epilepsy in humans. Additionally, UDP-DDGPU has been shown to have a neuroprotective effect, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using UDP-DDGPU in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. However, there are also limitations to its use. UDP-DDGPU is a relatively new compound, and there is still much that is unknown about its effects on the brain. Additionally, its synthesis is complex and time-consuming, which can be a barrier to its widespread use in research.

Future Directions

There are many potential future directions for research on UDP-DDGPU. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Finally, the development of new and more efficient synthesis methods could make UDP-DDGPU more accessible for use in scientific research.

Synthesis Methods

The synthesis of UDP-DDGPU involves a series of chemical reactions that start with UDP-glucose. The first step is the conversion of UDP-glucose to UDP-4-amino-4-deoxygalactose (UDP-4-AGal). This is followed by the addition of a dipeptide to UDP-4-AGal, which results in the formation of UDP-DDGPU. The final step involves the purification of UDP-DDGPU using various techniques such as chromatography.

Scientific Research Applications

UDP-DDGPU has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have a modulatory effect on the activity of ion channels in neurons, which can influence synaptic transmission and plasticity. This makes it a promising candidate for the development of new drugs to treat neurological disorders such as epilepsy and Alzheimer's disease.

properties

CAS RN

112529-16-5

Product Name

Udp-ddgpu

Molecular Formula

C19H28N4O18P2

Molecular Weight

662.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1

InChI Key

CFGWKIDRUJVXAG-PAOTWUOVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C

SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C

Canonical SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C

synonyms

UDP-DDGPU
UDP-X
uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid

Origin of Product

United States

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